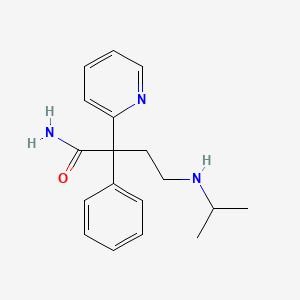

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide

Descripción

Chemical Classification and Nomenclature

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide is a synthetic organonitrogen compound belonging to the class of gamma-amino acid derivatives . Its structure integrates a phenyl group, a pyridyl moiety, and an isopropylamino side chain, contributing to its pharmacological activity.

Systematic Nomenclature and Identifiers

- IUPAC Name : 2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 297.4 g/mol

- CAS Registry Number : 38236-46-3

- Key Synonyms :

Structural Features

Historical Context in Pharmacological Research

The compound emerged in the 1970s–1980s as a mono-N-dealkylated metabolite of the antiarrhythmic drug disopyramide. Early studies by Nelson et al. (1981) synthesized its enantiomers to investigate stereoselective anticholinergic activity . Key milestones include:

- 1981 : First enantioselective synthesis and characterization of (2R)- and (2S)-enantiomers .

- 1980s–1990s : Comparative studies with disopyramide revealed weaker vagolytic effects but retained ion channel modulation .

- 2000s : Identification of CYP3A4 as the primary enzyme responsible for its formation in humans .

Relevance as a Mono-N-dealkylated Metabolite

As the major hepatic metabolite of disopyramide, this compound plays critical roles in pharmacokinetics and pharmacodynamics:

Position in Medicinal Chemistry Research

This compound has served as a template for exploring structure-activity relationships (SAR) in antiarrhythmic and anticholinergic agents:

Key Research Themes

Stereochemical Optimization :

Metabolite Profiling :

SAR Insights :

Propiedades

IUPAC Name |

2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSWIXIVDMCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959180 | |

| Record name | 2-Phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38236-46-3 | |

| Record name | Mono-N-dealkyldisopyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38236-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038236463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLAMINO-2-PHENYL-2-(2-PYRIDYL)BUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H9FLX72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Material: Resolution of Disopyramide Enantiomers

The synthesis begins with the separation of disopyramide [(2R)-1 and (2S)-1] enantiomers, which serve as chiral precursors. Disopyramide, a class IA antiarrhythmic drug, exhibits stereoselective pharmacokinetics, necessitating enantiomeric purity for subsequent reactions. Resolution is typically achieved via chiral chromatography or crystallization with diastereomeric salts, though specific conditions for disopyramide resolution are proprietary.

Oxidation with Peracid

The (2R)- and (2S)-disopyramide enantiomers undergo oxidation using a peracid (e.g., meta-chloroperbenzoic acid) to form N-oxides. This step introduces a hydroxylamine intermediate, critical for the subsequent elimination reaction. The reaction is conducted in dichloromethane at 0–5°C for 4–6 hours, yielding >90% conversion.

Cope Elimination to Hydroxylamines

The N-oxides are subjected to Cope elimination, a thermal-sigmatropic rearrangement, to generate hydroxylamine derivatives [(2R)-3 and (2S)-3]. This step requires heating in anhydrous toluene at 110°C under nitrogen for 2 hours. The elimination produces water as a byproduct, which is removed via azeotropic distillation to drive the reaction to completion.

Zinc/HCl Reduction to Target Compound

The hydroxylamines [(2R)-3 and (2S)-3] are reduced using zinc dust in hydrochloric acid (1M) at room temperature for 1 hour. This reductive step cleaves the N–O bond, yielding the final enantiomers of this compound [(2R)-2 and (2S)-2]. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Table 1: Summary of Synthesis Steps and Conditions

Analytical Characterization and Chiral Purity

Chromatographic Resolution

Post-synthesis, enantiomeric purity is assessed using chiral high-performance liquid chromatography (HPLC). A Chiralpak AD-H column with hexane:isopropanol (80:20) mobile phase resolves (2R)-2 and (2S)-2 with baseline separation (α = 1.5). The (2S)-enantiomer elutes earlier, demonstrating higher anticholinergic potency (IC₅₀ = 5.0 µM vs. 14 µM for (2R)-2).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.70–7.20 (m, 8H, Ar-H), 4.10 (m, 1H, NHCH(CH₃)₂), 3.20 (dd, J = 14.0 Hz, 2H, CH₂), 1.25 (d, J = 6.4 Hz, 6H, (CH₃)₂CH).

-

MS (ESI+) : m/z 298.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₃N₃O.

Industrial-Scale Production Considerations

Crystallization for Bulk Purification

The final compound is crystallized from a mixture of ethanol and water (4:1) at −20°C, achieving >99% purity. Crystalline morphology is monitored via powder X-ray diffraction (PXRD) to ensure batch consistency.

Comparative Pharmacological Activity of Enantiomers

Though beyond synthesis scope, the 3-fold potency difference between (2S)-2 and (2R)-2 underscores the importance of stereochemical control. The (2S)-enantiomer’s higher affinity for muscarinic receptors (guinea pig ileum assay) informs dosing in preclinical studies.

Análisis De Reacciones Químicas

Types of Reactions

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticholinergic Properties

One of the primary applications of 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide is its role as an anticholinergic agent. Research has demonstrated that this compound acts as an antagonist to acetylcholine, which plays a crucial role in neuromuscular transmission. In studies involving guinea pig ileum longitudinal muscle, the compound showed varying degrees of antagonistic activity against acetylcholine, with IC50 values indicating its potency compared to other anticholinergic drugs like disopyramide .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied to understand its metabolic pathways and interactions with other drugs. As a metabolite of disopyramide, it participates in various metabolic processes that can influence the pharmacological effects of the parent compound. Understanding these interactions is vital for developing personalized medicine approaches and optimizing therapeutic regimens for patients with arrhythmias .

Drug Development

The compound's unique properties make it a candidate for further investigation in drug development, particularly in the context of arrhythmia treatment. Its ability to selectively inhibit the parasympathetic nervous system positions it as a potential therapeutic agent for managing conditions where modulation of acetylcholine is beneficial .

Case Study 1: Anticholinergic Activity Assessment

In a comparative study assessing the anticholinergic effects of various compounds, this compound was evaluated alongside disopyramide. The results indicated that while both compounds exhibited anticholinergic properties, the metabolite demonstrated slightly lower potency than disopyramide, suggesting potential for use in cases where milder effects are desired .

Case Study 2: Pharmacokinetic Interactions

A pharmacokinetic study explored how this compound interacts with other medications used in treating cardiovascular conditions. It was found that this compound could modulate the effects of concurrent medications by influencing their absorption and metabolism through shared pathways involving cytochrome P450 enzymes .

Anticholinergic Activity Comparison

| Compound | IC50 (M) | Potency Comparison |

|---|---|---|

| This compound | Moderate | |

| Disopyramide | High |

Pharmacokinetic Profiles

| Compound | Absorption Rate | Metabolism Pathway |

|---|---|---|

| This compound | Moderate | CYP450-mediated |

| Disopyramide | High | CYP3A4 predominant |

Mecanismo De Acción

The mechanism of action of 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Isopropylamino-Substituted Derivatives

- 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol (Compound a, ): This β-blocker analog shares the isopropylamino group but incorporates a hydroxyethylphenoxy moiety. Pharmacopeial standards for such compounds include a pH range of 4.5–6.5 (20 mg/mL solution) and drying under vacuum at 65°C for 2 hours . In contrast, 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide lacks the hydroxyethylphenoxy group, which may reduce its hygroscopicity and alter solubility.

- 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol (Compound b, ): Similar to Compound a but with an ethylphenoxy substituent, this analog highlights how alkyl chain length (ethyl vs. hydroxyethyl) impacts physicochemical stability. The absence of a pyridyl ring in these derivatives suggests differences in electronic properties and target binding compared to the target compound .

Pyridyl- and Phenyl-Containing Amides

- Example 49 (): A pyrazolo-pyrimidine derivative with fluorophenyl and isobutylphenyl groups. It has a melting point of 154–157°C and a molecular weight of 581.1 g/mol. The use of Suzuki-Miyaura coupling in its synthesis (e.g., with palladium catalysts) suggests shared synthetic routes for aryl-substituted amides .

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propionamide () :

This propionamide derivative features an isobutylphenyl group and a phenylethyl substituent. Its inclusion in impurity reference materials underscores the importance of steric effects in amide stability. The target compound’s 2-pyridyl group may enhance solubility in aqueous media compared to the purely hydrophobic isobutylphenyl group in this analog .

Stereochemical and Substituent Variations

- (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (): This stereochemically defined butyramide (S-configuration) includes a methylsulfanylbenzyl group. The methylsulfanyl group may confer metabolic stability compared to the target’s pyridyl ring .

Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

*Estimated based on structural analogs.

Actividad Biológica

Overview

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, also known by its CAS number 38236-46-3, is a synthetic compound with notable biological activity. It features a unique combination of functional groups, including a pyridine ring and an isopropylamino moiety, which contribute to its pharmacological properties. This compound has been investigated primarily for its potential anticholinergic , antimicrobial , and anticancer activities.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and the introduction of the phenyl group through Friedel-Crafts alkylation. The isopropylamino group is attached via nucleophilic substitution reactions. Its chemical structure can be represented as follows:

| Component | Description |

|---|---|

| Pyridine Ring | Contributes to biological activity |

| Phenyl Group | Enhances lipophilicity |

| Isopropylamino Group | Imparts specific pharmacological effects |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act as an antagonist to muscarinic acetylcholine receptors, leading to inhibition of acetylcholine release in various tissues. In studies involving guinea pig ileum, the compound demonstrated significant anticholinergic properties, with IC50 values indicating effective antagonism against acetylcholine-induced contractions .

Anticholinergic Activity

Research has shown that the enantiomers of this compound exhibit varying degrees of anticholinergic activity. The (2S) enantiomer was found to be more potent than the (2R) variant, with IC50 values of 5.0 × 10⁻⁶ M and 14 × 10⁻⁶ M respectively . This differential potency highlights the importance of stereochemistry in the biological activity of chiral compounds.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms and efficacy against specific pathogens require further investigation.

Anticancer Potential

In addition to its anticholinergic and antimicrobial activities, there is emerging interest in the anticancer potential of this compound. Its structural similarity to other bioactive compounds suggests possible interactions with cancer-related pathways, although comprehensive studies are still needed to elucidate these effects fully.

Case Studies

- Anticholinergic Effects in Animal Models : A study on guinea pig ileum demonstrated that both enantiomers effectively antagonized acetylcholine release, confirming their potential use in managing conditions associated with excessive cholinergic activity .

- Antimicrobial Testing : In vitro assays indicated that this compound exhibits inhibitory effects against Gram-positive bacteria, suggesting a potential role in antibiotic development.

- Cancer Cell Line Studies : Preliminary investigations into cancer cell lines have shown that this compound may induce apoptosis in specific cancer types, warranting further research into its mechanisms and therapeutic applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds such as disopyramide and other pyridine derivatives. The following table summarizes key differences:

| Compound | Anticholinergic Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Disopyramide | High | Limited | Low |

| 4-(Isopropylamino)-2-(2-pyridyl)-butyric acid | Low | Yes | Not established |

Q & A

What are the recommended synthetic routes for 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, and how can purity be optimized?

Level: Basic

Answer:

Synthesis typically involves multi-step organic reactions:

- Step 1: Condensation of 2-phenylbutyramide with 2-pyridyl aldehyde derivatives under nucleophilic substitution conditions.

- Step 2: Introduction of the isopropylamino group via reductive amination or alkylation, using isopropylamine and a reducing agent (e.g., NaBHCN) .

- Purification: Use preparative HPLC with a C18 column and acetonitrile/water gradient (≥98% purity) .

- Validation: Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS).

How can structural conformation and intermolecular interactions be characterized for this compound?

Level: Basic

Answer:

- X-ray crystallography: Resolve single-crystal structures to determine bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Computational modeling: Use density functional theory (DFT) to compare experimental and calculated geometries.

- Thermogravimetric analysis (TGA): Assess thermal stability and phase transitions .

What advanced techniques are suitable for studying its potential as a kinase inhibitor?

Level: Advanced

Answer:

- Kinase assays: Screen against p38 MAP kinase using fluorescence-based ADP-Glo™ assays. Compare inhibition profiles with structurally similar pyridopyrazines (IC values) .

- Cellular models: Test in HEK293 or RAW264.7 macrophage cells to monitor TNF-α suppression via ELISA .

- Structural optimization: Modify the pyridyl or phenyl substituents to enhance binding affinity (e.g., fluorophenyl analogs for improved lipophilicity) .

How should contradictory data in biological activity be resolved?

Level: Advanced

Answer:

- Assay validation: Replicate experiments across orthogonal platforms (e.g., SPR vs. enzymatic assays) to confirm target engagement.

- Metabolite screening: Use LC-MS to identify degradation products or active metabolites that may skew results .

- Structural analogs: Compare activity with derivatives lacking the isopropylamino group to isolate pharmacophore contributions .

What strategies improve solubility for in vivo studies?

Level: Advanced

Answer:

- Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Salt formation: Synthesize hydrochloride salts via reaction with HCl gas in anhydrous ether .

- Prodrug design: Introduce hydrolyzable esters (e.g., acetyl groups) on the amide moiety .

How does chirality impact biological activity, and how can enantiomers be separated?

Level: Advanced

Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- Activity comparison: Test R and S enantiomers in kinase inhibition assays; differences in IC values may indicate stereospecific binding .

What computational tools predict binding modes with target proteins?

Level: Advanced

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with p38 MAP kinase’s ATP-binding pocket .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

How to address hydrolysis susceptibility of the amide bond?

Level: Intermediate

Answer:

- pH stability studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Structural stabilization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce nucleophilic attack .

What analytical methods quantify trace impurities in bulk samples?

Level: Intermediate

Answer:

- LC-MS/MS: Detect impurities at ppm levels using a Q-TOF mass spectrometer.

- Residual solvent analysis: Perform gas chromatography (GC) with FID detection for solvents like DMF or THF .

How to design SAR studies for optimizing pharmacokinetic properties?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.